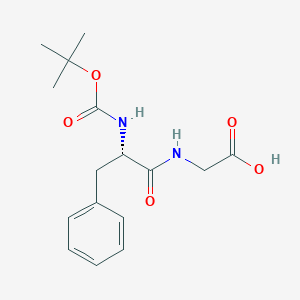

Boc-Phe-Gly-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRWXIQFTMLYFG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426701 | |

| Record name | Boc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25616-33-5 | |

| Record name | Boc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Phe-Gly-OH: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH), a crucial dipeptide derivative utilized in synthetic peptide chemistry. This document details its chemical structure, physicochemical properties, and key applications in research and drug development. Detailed experimental protocols for its synthesis, purification, and characterization are provided to support its practical application.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below for easy reference.

Chemical Identity

| Property | Value |

| IUPAC Name | 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid |

| Synonyms | Boc-L-phenylalanine glycine (B1666218), (tert-Butoxycarbonyl)-L-phenylalanylglycine |

| CAS Number | 25616-33-5[1][2] |

| Molecular Formula | C₁₆H₂₂N₂O₅[1] |

| Molecular Weight | 322.36 g/mol [1] |

| MDL Number | MFCD00134859[1] |

| PubChem ID | 3112537 |

Physicochemical Properties

| Property | Value |

| Appearance | White powder |

| Melting Point | 155 - 165 °C |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). |

| Optical Rotation | [α]D20 = -5 ± 0.5º (c=1 in Dioxane)[α]D20 = -9.5 ± 0.5º (c=1 in DMF) |

| Storage Conditions | Store at 0 - 8 °C |

Synthesis and Purification

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction, followed by purification to remove byproducts and unreacted starting materials.

Synthesis Workflow

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a general procedure for the synthesis of this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.

Materials:

-

Boc-L-phenylalanine (Boc-Phe-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Glycine Methyl Ester Free Base:

-

Dissolve H-Gly-OMe·HCl in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add one equivalent of NMM or DIPEA dropwise and stir for 15-20 minutes.

-

-

Activation of Boc-Phe-OH:

-

In a separate flask, dissolve Boc-Phe-OH (1 equivalent), DCC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.

-

Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

-

Coupling Reaction:

-

Add the activated Boc-Phe-OH solution to the glycine methyl ester free base solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification of Boc-Phe-Gly-OMe:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Boc-Phe-Gly-OMe.

-

-

Saponification to this compound:

-

Dissolve the crude Boc-Phe-Gly-OMe in a mixture of methanol and water.

-

Add a solution of LiOH or NaOH (1.5 equivalents) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the mixture with 1N HCl to a pH of 2-3 to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain crude this compound.

-

Purification Protocol

The crude this compound can be purified by recrystallization or silica gel column chromatography.

-

Recrystallization: A common method for purifying Boc-protected amino acids and peptides is recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/petroleum ether.

-

Silica Gel Column Chromatography: Flash chromatography using a silica gel stationary phase and a mobile phase gradient of increasing polarity (e.g., a gradient of methanol in dichloromethane) is an effective method for purification.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc protecting group, the phenyl group of phenylalanine, and the glycine moiety.

-

Boc group: A singlet at approximately 1.4 ppm (9H).

-

Phenylalanine α-CH: A multiplet around 4.3-4.5 ppm.

-

Glycine α-CH₂: A doublet or multiplet around 3.8-4.0 ppm.

-

Phenylalanine β-CH₂: Multiplets in the range of 2.9-3.2 ppm.

-

Aromatic protons: Multiplets between 7.2 and 7.4 ppm (5H).

-

Amide NH: A doublet around 6.5-7.0 ppm.

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.

-

Boc C(CH₃)₃: A signal around 28.5 ppm.

-

Boc C(CH₃)₃: A signal around 80.0 ppm.

-

Boc C=O: A signal around 156.0 ppm.

-

Phenylalanine and Glycine Cα: Signals between 40 and 60 ppm.

-

Phenylalanine Cβ: A signal around 38 ppm.

-

Aromatic carbons: Signals in the range of 126-137 ppm.

-

Carbonyl carbons: Signals between 170 and 175 ppm.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound.

Typical RP-HPLC Conditions:

-

Column: C18, 5 µm, 100 Å

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: A linear gradient of increasing Mobile Phase B.

-

Detection: UV at 220 nm and 254 nm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.

-

Expected [M+H]⁺: 323.16

-

Expected [M+Na]⁺: 345.14

Biological Activity and Applications

While specific biological activities of this compound itself are not extensively documented in the literature, its primary role is as a versatile building block in the synthesis of biologically active peptides and peptidomimetics.

-

Peptide Synthesis: this compound is a key intermediate in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis for the introduction of a Phe-Gly dipeptide unit.

-

Drug Development: It is utilized in the creation of peptide-based drugs. The Phe-Gly motif is present in various naturally occurring and synthetic peptides with therapeutic potential. Modifications to this dipeptide can be used to enhance the efficacy and stability of drug candidates.

-

Bioconjugation: This dipeptide can be employed in bioconjugation to link peptides to other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs) or imaging agents. The Phe-Gly sequence can act as a cleavage site for specific proteases.

-

Neuroscience Research: As a component of neuropeptides, the Phe-Gly sequence is of interest in studies related to neurological function and disorders.

Logical Workflow in Drug Development

Due to the lack of specific reported biological activity for this compound, a signaling pathway diagram cannot be generated. Its utility lies in the synthesis of larger peptides that may interact with various signaling pathways depending on their full amino acid sequence.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Phe-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-tert-butoxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH), a valuable dipeptide intermediate in peptide chemistry and pharmaceutical research. The methodologies detailed herein are based on established solution-phase peptide synthesis techniques, offering a robust and reproducible approach for obtaining high-purity this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of the starting materials and the final product is crucial for successful synthesis and purification.

| Property | Boc-L-phenylalanine (Starting Material) | Glycine (B1666218) (Starting Material) | This compound (Final Product) |

| CAS Number | 13734-34-4 | 56-40-6 | 25616-33-5 |

| Molecular Formula | C₁₄H₁₉NO₄ | C₂H₅NO₂ | C₁₆H₂₂N₂O₅ |

| Molecular Weight | 265.31 g/mol | 75.07 g/mol | 322.36 g/mol [1][2] |

| Appearance | White powder | White crystalline powder | White powder[1] |

| Melting Point | 80 - 90 °C[3] | 233 °C (decomposes) | 155 - 165 °C[1] |

| Optical Rotation | [α]²⁰/D = +25 ± 2º (c=1 in EtOH) | Not applicable | [α]²⁰/D = -5 ± 0.5º (c=1 in Dioxane) |

| [α]²⁰/D = -9.5 ± 0.5º (c=1 in DMF) |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a two-step solution-phase process. This involves the coupling of Boc-L-phenylalanine with the methyl ester of glycine, followed by the saponification of the resulting dipeptide ester to yield the final carboxylic acid. Purification is subsequently carried out using silica (B1680970) gel column chromatography and recrystallization.

Experimental Protocols

Synthesis of Boc-Phe-Gly-OMe

This procedure details the coupling of N-Boc-L-phenylalanine with glycine methyl ester hydrochloride.

Materials:

-

N-Boc-L-phenylalanine (Boc-Phe-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of Glycine Methyl Ester Free Base: In a round-bottom flask, dissolve glycine methyl ester hydrochloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add N-Methylmorpholine (1.1 equivalents) dropwise and stir the mixture for 20 minutes at 0 °C to neutralize the hydrochloride salt and form the free base.

-

Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

-

Coupling Reaction: To the cooled Boc-Phe-OH solution, add DCC (1.1 equivalents) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Addition and Reaction: Add the prepared glycine methyl ester free base solution to the reaction mixture containing the activated Boc-Phe-OH. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 5% NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Gly-OMe as a solid or oil. The crude product can be used in the next step without further purification.

Saponification of Boc-Phe-Gly-OMe to this compound

This protocol describes the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

Crude Boc-Phe-Gly-OMe

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the crude Boc-Phe-Gly-OMe in a mixture of THF and water.

-

Hydrolysis: Add LiOH (1.5 equivalents) to the solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification and Extraction: Acidify the reaction mixture to a pH of 2-3 with 1N HCl. Extract the product with ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.

Purification Protocols

Silica Gel Column Chromatography

This is a standard method for purifying the crude product.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in DCM.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in DCM. A typical starting gradient would be 1-5% methanol in DCM, with the polarity gradually increasing.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

Recrystallization can be employed for further purification.

Materials:

-

Purified this compound from column chromatography

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolution: Dissolve the this compound in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Cooling and Filtration: Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate complete crystallization. Collect the crystals by filtration.

-

Drying: Wash the crystals with a small amount of cold hexane and dry them under vacuum to obtain pure this compound.

Chemical Reaction Diagram

The overall chemical transformation from the starting materials to the final product is depicted below.

References

A Technical Guide to the Mechanism and Application of Boc-Phe-Gly-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the use of N-α-tert-butyloxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH) as a dipeptide building block in peptide synthesis. It details the mechanism of action, core methodologies, and critical considerations for its successful incorporation into target peptide sequences.

Introduction: The Role of Dipeptide Fragments in Peptide Synthesis

The stepwise synthesis of peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), is a cornerstone of therapeutic peptide development and biomedical research. While the sequential addition of single amino acids is the most common approach, the use of pre-formed dipeptide fragments like this compound offers distinct advantages. This strategy, known as fragment condensation, can enhance the efficiency of synthesizing complex or "difficult" sequences, potentially reducing cycle times and minimizing the accumulation of deletion side products that can arise from incomplete coupling reactions.

This compound is a valuable reagent where the N-terminus of the phenylalanine residue is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This protection scheme is fundamental to the Boc/Bzl strategy of peptide synthesis, directing the formation of the peptide bond exclusively at the C-terminal carboxyl group of the glycine (B1666218) residue.[1][2][3]

The Boc Protecting Group: Mechanism and Rationale

The Boc group is a temporary protecting group for the α-amino function of amino acids.[1] Its primary role is to prevent self-polymerization and to ensure that the peptide bond forms in the correct sequence.[4]

-

Stability : The Boc group is stable under the basic and neutral conditions used during the coupling step.

-

Cleavage (Deprotection) : It is readily removed under moderately acidic conditions, typically with 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and carbon dioxide, regenerating the free amine of the peptide chain. This regenerated amine is then ready for the next coupling cycle.

The selective lability of the Boc group compared to the much stronger acid conditions (e.g., anhydrous Hydrogen Fluoride - HF) required to cleave the final peptide from the resin and remove side-chain protecting groups (like Benzyl-based groups) is the basis of the Boc/Bzl synthesis strategy.

Caption: Mechanism of acid-catalyzed Boc group removal.

Mechanism of Action: Coupling this compound

The core of the mechanism involves the activation of the C-terminal carboxylic acid of the glycine residue in this compound. This activation transforms the carboxyl group into a better leaving group, making it highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain (which is typically anchored to a solid support resin).

The choice of coupling agent is critical to ensure high efficiency and minimize side reactions, especially racemization at the C-terminal phenylalanine of the dipeptide. Modern onium salt-based reagents like HBTU or HATU are often preferred for coupling sterically hindered or racemization-prone fragments.

The general coupling workflow proceeds as follows:

-

Deprotection & Neutralization : The N-terminal Boc group of the resin-bound peptide is removed with TFA. The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is then neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free primary amine.

-

Activation : In a separate vessel, this compound is pre-activated by the coupling reagent (e.g., HBTU) in the presence of a base (DIEA). This forms a highly reactive O-acylisourea intermediate (or its equivalent), which is poised for aminolysis.

-

Coupling (Peptide Bond Formation) : The activated this compound solution is added to the resin. The free amine of the resin-bound peptide attacks the activated carboxyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the activated leaving group and forming the new peptide bond.

-

Washing : The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next deprotection cycle.

Caption: General workflow for coupling this compound in SPPS.

Quantitative Data Summary

The efficiency of peptide synthesis using Boc-protected fragments can be quantified at several stages. The following table summarizes representative data compiled from typical Boc-SPPS protocols. Actual results will vary based on the specific peptide sequence, resin, and coupling conditions used.

| Parameter | Typical Value | Method of Determination | Reference |

| Resin Loading | 0.5 - 1.0 mmol/g | Gravimetric analysis after coupling the first amino acid | [ChemPep] |

| Coupling Efficiency | > 99% | Qualitative or Quantitative Ninhydrin (Kaiser) Test | [BenchChem] |

| Deprotection Efficiency | > 99.5% | Spectrophotometric analysis of cleaved Boc groups | N/A |

| Overall Yield (Crude) | 60 - 85% | Gravimetric analysis after cleavage from resin | [PrepChem.com] |

| Final Purity (Post-HPLC) | > 95 - 98% | Analytical Reverse-Phase HPLC | [BenchChem] |

Experimental Protocols

The following are generalized protocols for the incorporation of this compound in a manual Boc-SPPS workflow.

Protocol 1: Manual Boc-SPPS Cycle

This protocol outlines the steps for a single coupling cycle on a pre-existing peptide-resin.

-

Materials :

-

Peptide-resin with a free N-terminal amine.

-

This compound (3 equivalents relative to resin substitution).

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.).

-

DIEA (Diisopropylethylamine) (6 eq.).

-

Deprotection Solution: 50% TFA in DCM (v/v).

-

Neutralization Solution: 10% DIEA in DCM (v/v).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

-

Peptide synthesis vessel with shaker.

-

-

Methodology :

-

Deprotection :

-

Swell the resin in DCM.

-

Treat the resin with the Deprotection Solution for 2 minutes (pre-wash).

-

Drain, and add fresh Deprotection Solution. Agitate for 20-30 minutes.

-

Drain and wash the resin sequentially with DCM (3x) and IPA (2x).

-

-

Neutralization :

-

Wash the resin with DCM (2x).

-

Treat with Neutralization Solution for 10 minutes.

-

Drain and wash the resin sequentially with DCM (3x) and DMF (3x).

-

-

Coupling :

-

In a separate vial, dissolve this compound and HBTU in DMF.

-

Add DIEA and allow the solution to pre-activate for 2-5 minutes.

-

Add the activated solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

-

Post-Coupling Wash :

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3x) and DCM (3x).

-

-

Monitoring (Optional but Recommended) :

-

Take a small sample of the resin beads and perform a Kaiser test to confirm the disappearance of the primary amine, indicating complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Protocol 2: Cleavage from Resin and Final Deprotection

This protocol is for the final step to release the synthesized peptide from the solid support.

-

Caution : This procedure typically uses highly corrosive and toxic acids like anhydrous HF or TFMSA and must be performed in a specialized apparatus with extreme safety precautions.

-

Methodology :

-

Thoroughly dry the final peptide-resin under vacuum.

-

In a specialized cleavage apparatus, treat the resin with anhydrous HF or Trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours. Scavengers (e.g., anisole) must be included to prevent side reactions with sensitive residues.

-

Evaporate the acid under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide pellet with cold ether multiple times and dry under vacuum.

-

Purify the crude peptide using Reverse-Phase HPLC.

-

Conclusion

This compound serves as an efficient building block in peptide synthesis, particularly within the Boc/Bzl SPPS framework. Its use as a dipeptide fragment can streamline the synthesis of target sequences by reducing the number of coupling cycles and potentially overcoming challenges associated with sterically hindered couplings. A thorough understanding of the Boc deprotection mechanism, careful selection of coupling reagents to prevent racemization, and adherence to optimized protocols are paramount for achieving high yields and purity in the final peptide product.

References

Physical and chemical characteristics of Boc-Phe-Gly-OH

Boc-Phe-Gly-OH: A Technical Guide for Researchers

Introduction: N-tert-butoxycarbonyl-L-phenylalanyl-glycine, commonly abbreviated as this compound, is a dipeptide derivative crucial in the fields of peptide chemistry, drug discovery, and biotechnology. It consists of two amino acids, phenylalanine (Phe) and glycine (B1666218) (Gly), where the N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group. This protective group is acid-labile, allowing for its strategic removal during peptide synthesis, making this compound a valuable building block for the controlled, stepwise assembly of complex peptide sequences.[1][][3] Its unique structure enhances stability and solubility, facilitating its use in both solid-phase and solution-phase peptide synthesis.[1] This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols, and applications for researchers and drug development professionals.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

General and Chemical Properties

| Property | Value | Reference |

| CAS Number | 25616-33-5 | [1] |

| Molecular Formula | C₁₆H₂₂N₂O₅ | |

| Molecular Weight | 322.36 g/mol | |

| IUPAC Name | 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid | |

| Synonyms | Boc-L-phenylalanine glycine, (N-Boc-L-phenylalanyl)-glycine | |

| Purity | ≥ 97-99% (HPLC) |

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | |

| Melting Point | 155 - 165 °C | |

| Boiling Point | 588.5 ± 50.0 °C at 760 mmHg | |

| Optical Rotation | [a]²⁰/D = -5 ± 0.5° (c=1 in Dioxane); [a]²⁰/D = -9.5 ± 0.5° (c=1 in DMF) | |

| Solubility | Soluble in common organic solvents such as DMF and DMSO. |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are typically provided by the supplier, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons from the phenylalanine side chain (multiplets between 7.2-7.4 ppm), and protons corresponding to the peptide backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the various carbons of the phenylalanine and glycine residues.

-

IR (Infrared Spectroscopy): Key absorption bands are expected for N-H stretching (amide), C=O stretching (urethane and amide carbonyls), and aromatic C-H bonds.

-

MS (Mass Spectrometry): The mass spectrum will confirm the molecular weight of the compound. The expected monoisotopic mass is 322.1529 Da.

Spectroscopic data for this compound, including ¹H NMR, IR, and MS, are available from various chemical suppliers.

Role in Peptide Synthesis and Drug Development

This compound serves as a fundamental building block in the synthesis of peptides. The Boc protecting group is stable under neutral and basic conditions but can be cleanly removed with mild acids like trifluoroacetic acid (TFA), a cornerstone of Boc-based peptide synthesis strategies. This allows for the sequential addition of amino acids to build a desired peptide chain.

Its application is central to:

-

Drug Development: Used to create peptide-based drugs and peptidomimetics.

-

Bioconjugation: Employed in processes to attach biomolecules to drugs or imaging agents.

-

Protein Interaction Studies: Serves as a building block for creating modified peptides to study protein structure and function.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should adapt these methods based on their specific equipment, reagents, and downstream applications.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group, a necessary step to expose the N-terminal amine for subsequent coupling reactions.

Materials:

-

This compound (or Boc-protected peptide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), reaction grade

-

Diisopropylethylamine (DIEA) for subsequent neutralization

-

Nitrogen gas supply

-

Round-bottom flask or reaction vessel

Procedure:

-

Dissolution: Dissolve the Boc-protected peptide in DCM within the reaction vessel.

-

Acid Treatment: Add a solution of 25-50% TFA in DCM to the vessel.

-

Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.

-

Washing: Wash the resulting peptide salt with cold diethyl ether to precipitate the product and remove residual TFA.

-

Drying: Dry the deprotected peptide salt under a vacuum. The product is now ready for the next coupling step after neutralization.

Peptide Coupling using this compound

This protocol outlines the incorporation of this compound into a growing peptide chain attached to a solid support (Boc-based Solid-Phase Peptide Synthesis - SPPS).

Materials:

-

Amino-functionalized resin (e.g., Merrifield resin with a deprotected amino acid)

-

This compound

-

Coupling agent (e.g., HBTU, DCC)

-

Base (e.g., DIEA)

-

Solvents: DMF, DCM

-

Peptide synthesis vessel

Procedure:

-

Resin Preparation: Ensure the resin-bound peptide has a free N-terminal amine (achieved via the deprotection protocol above). Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the TFA salt on the resin by washing with a solution of 5-10% DIEA in DCM for 10 minutes, followed by washing with DCM and DMF.

-

Activation: In a separate vial, pre-activate this compound (typically 3 equivalents relative to the resin substitution) with a coupling agent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

-

Coupling: Add the activated this compound solution to the resin in the synthesis vessel.

-

Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: Once the reaction is complete, drain the vessel and wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.

-

Cycle Repetition: The resulting resin-bound peptide, now elongated by a Phe-Gly unit, is ready for the next deprotection and coupling cycle.

Safety and Handling

-

Hazard Statements: May cause skin sensitization (H317).

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves (P280). If on skin, wash with plenty of soap and water (P302+P352).

-

Storage: Store at 0 - 8 °C under dry conditions to maintain stability and prevent degradation.

References

Spectroscopic Analysis of Boc-Phe-Gly-OH: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH). It is intended for researchers, scientists, and drug development professionals involved in peptide synthesis and characterization. This document outlines the expected spectroscopic data (NMR, IR, and MS), detailed experimental protocols for their acquisition, and a logical workflow for the analytical process.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on typical values for Boc-protected amino acids and glycine-containing dipeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.7 | br s | 1H | Carboxylic Acid (-COOH) |

| ~8.2 | t | 1H | Glycine Amide (-NH) |

| ~7.3 - 7.1 | m | 5H | Phenylalanine Aromatic (-C₆H₅) |

| ~7.0 | d | 1H | Phenylalanine Amide (-NH) |

| ~4.2 | m | 1H | Phenylalanine α-CH |

| ~3.8 | d | 2H | Glycine α-CH₂ |

| ~3.0, ~2.8 | m | 2H | Phenylalanine β-CH₂ |

| ~1.3 | s | 9H | Boc group (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Glycine Carbonyl (-C=O) |

| ~171.5 | Phenylalanine Carbonyl (-C=O) |

| ~155.5 | Boc Carbonyl (-O-C=O) |

| ~138.0 | Phenylalanine Aromatic C (quaternary) |

| ~129.0 | Phenylalanine Aromatic CH |

| ~128.0 | Phenylalanine Aromatic CH |

| ~126.0 | Phenylalanine Aromatic CH |

| ~78.0 | Boc Quaternary Carbon (-C(CH₃)₃) |

| ~56.0 | Phenylalanine α-CH |

| ~41.0 | Glycine α-CH₂ |

| ~37.5 | Phenylalanine β-CH₂ |

| ~28.0 | Boc Methyls (-C(CH₃)₃) |

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H (Carboxylic Acid), N-H (Amide) stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2960 | Medium | Aliphatic C-H stretch (Boc group) |

| ~1740 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc urethane) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1530 | Strong | N-H bend (Amide II) |

| 1450, 1370 | Medium | C-H bend (Boc group, CH₂, CH₃) |

| ~1250 | Strong | C-O stretch (Boc and Carboxylic Acid) |

| ~700 | Medium | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₂₂N₂O₅ |

| Molecular Weight | 322.36 g/mol |

| Monoisotopic Mass | 322.1529 Da |

| [M+H]⁺ (Protonated) | 323.1607 m/z |

| [M+Na]⁺ (Sodiated) | 345.1426 m/z |

| [M-H]⁻ (Deprotonated) | 321.1452 m/z |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable amide and carboxylic acid protons.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-14 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the powdered sample is placed directly on the ATR crystal. For a KBr pellet, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Mass Range: 100-500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-30 V.

-

-

Data Acquisition (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Mass Range: 100-500 m/z.

-

Capillary Voltage: -2.5 to -3.5 kV.

-

Cone Voltage: -20 to -30 V.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and to confirm the molecular weight of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The Dual Nature of Stability: A Technical Guide to the Role of the Boc Protecting Group in Dipeptide Integrity

For Immediate Release

In the landscape of peptide and protein chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of well-defined peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has long been a cornerstone, particularly in solid-phase peptide synthesis (SPPS). This in-depth technical guide explores the multifaceted role of the Boc protecting group in the stability of dipeptides, a critical consideration for researchers, scientists, and drug development professionals. The guide delves into the chemical, enzymatic, and conformational stability imparted by the Boc group, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Function: A Shield Against Unwanted Reactions

The primary role of the Boc protecting group is to reversibly mask the α-amino group of an amino acid. This prevents the highly nucleophilic amine from engaging in undesirable side reactions during the formation of a peptide bond between the carboxyl group of the Boc-protected amino acid and the amino group of another. The Boc group's utility is defined by its stability under neutral or basic conditions and its facile removal under acidic conditions, a property that is central to its application in peptide synthesis.

Chemical Stability: A Balancing Act

The chemical stability of the Boc group is a double-edged sword; it must be stable enough to withstand the conditions of peptide coupling but labile enough for efficient removal without degrading the peptide chain. The Boc group is generally stable to bases and nucleophiles but is readily cleaved by strong acids like trifluoroacetic acid (TFA).

Table 1: Chemical Stability of Boc and Fmoc Protecting Groups under Cleavage Conditions

| Protecting Group | Cleavage Reagent | Concentration | Cleavage Time (Typical) | Stability to Orthogonal Conditions |

| Boc | Trifluoroacetic Acid (TFA) | 50% in Dichloromethane (DCM) | 30 minutes | Stable to bases (e.g., piperidine) |

| Fmoc | Piperidine | 20% in Dimethylformamide (DMF) | 20 minutes | Stable to mild acids |

This table provides a comparative overview of the chemical stability of Boc and Fmoc protecting groups under their respective standard cleavage conditions.

Enzymatic Stability: A Barrier to Degradation

An unprotected N-terminus is a primary target for exopeptidases, enzymes that cleave peptide bonds from the ends of a peptide chain. The bulky tert-butyl group of the Boc protecting group can provide steric hindrance, effectively shielding the N-terminus from enzymatic attack and thereby enhancing the dipeptide's stability in biological media. While direct comparative half-life data for Boc-protected versus unprotected dipeptides is not abundant in publicly available literature, the principle of N-terminal protection increasing resistance to aminopeptidases is well-established. The following table presents known half-life data for several unprotected dipeptides in plasma, which serves as a baseline for understanding their inherent stability.

Table 2: In Vitro Half-Life of Various Unprotected Dipeptides in Plasma

| Dipeptide | Plasma Source | Half-Life |

| Ala-Gln | Human | 46 ± 3 minutes |

| Gly-Gln | Human | 553 ± 160 minutes |

| Ala-Leu | Rat | Shorter than Gly-Leu |

| Gly-Leu | Rat | Longer than Ala-Leu |

Data compiled from studies on the metabolism of glutamine-containing and other dipeptides. The significant variation highlights the influence of the amino acid sequence on enzymatic stability.

Conformational Stability: Influencing Peptide Shape

The introduction of a Boc group at the N-terminus can influence the conformational preferences of a dipeptide. The bulky and hydrophobic nature of the Boc group can restrict the rotational freedom of the peptide backbone, potentially favoring certain secondary structures like β-turns or extended conformations. This can be observed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: Spectroscopic Data Indicating Conformational Changes Upon Boc Protection

| Dipeptide | Spectroscopic Method | Observation | Implied Conformation |

| Boc-Ala-Phe | 1H NMR | High [D6]DMSO titration coefficients for amide NH signals | Involvement of amide protons in hydrogen bonding |

| Boc-Pro-Xaa | 1H NMR (NOESY) | Cross-peaks between non-adjacent residues | Presence of turn-like structures |

| Boc-Met-Met-OMe | IR Spectroscopy | Bands corresponding to C5 and C7 hydrogen-bonded structures | Population of multiple H-bonded conformers |

This table summarizes findings from various conformational studies on Boc-protected peptides, indicating the influence of the Boc group on peptide secondary structure.

Experimental Protocols

Protocol for Boc Protection of an Amino Acid

This protocol describes the standard procedure for the N-terminal protection of an amino acid with a Boc group.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

-

Dioxane

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and 1 M NaOH solution.

-

Cool the solution to 0°C in an ice bath.

-

Add Boc anhydride (B1165640) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.

-

Extract the Boc-protected amino acid with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Protocol for Comparative In Vitro Stability Assay of Boc-Protected vs. Unprotected Dipeptides in Human Plasma

This protocol outlines a method to compare the stability of a Boc-protected dipeptide and its unprotected counterpart in human plasma using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Boc-protected dipeptide

-

Unprotected dipeptide (as a TFA or HCl salt)

-

Human plasma (anticoagulated with heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator or water bath at 37°C

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the Boc-protected and unprotected dipeptides in PBS at a concentration of 1 mg/mL.

-

In separate microcentrifuge tubes, add 90 µL of pre-warmed human plasma.

-

To initiate the assay, add 10 µL of the respective dipeptide stock solution to the plasma to achieve a final concentration of 100 µg/mL.

-

Prepare a control sample by adding 10 µL of the stock solution to 90 µL of PBS.

-

-

Incubation:

-

Incubate all samples at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation mixture.

-

-

Protein Precipitation:

-

Immediately quench the enzymatic reaction by adding two volumes of ice-cold acetonitrile containing 0.1% TFA to the aliquot.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated plasma proteins.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a fixed volume of the supernatant onto the C18 column.

-

Elute the dipeptide using a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Monitor the elution of the dipeptide by UV absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Determine the peak area of the intact dipeptide at each time point.

-

Calculate the percentage of the remaining dipeptide at each time point relative to the 0-minute time point.

-

Plot the percentage of remaining dipeptide versus time and determine the half-life (t½) for both the Boc-protected and unprotected dipeptides.

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and mechanisms.

Conclusion

The Boc protecting group plays a pivotal role in dipeptide chemistry, extending beyond its primary function in synthesis to influence the overall stability of the molecule. By providing a robust shield against unwanted chemical reactions and enzymatic degradation, while also impacting the dipeptide's conformational landscape, the Boc group is an indispensable tool for peptide scientists. A thorough understanding of its properties, as outlined in this guide, is essential for the rational design and development of stable and effective peptide-based therapeutics and research tools. The provided protocols offer a practical framework for the synthesis and stability assessment of Boc-protected dipeptides, enabling researchers to make informed decisions in their scientific endeavors.

The Sentinel of Synthesis: A Technical Guide to the Discovery and Application of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized the field of chemical synthesis, particularly in the intricate art of peptide assembly. This technical guide provides an in-depth exploration of the discovery, history, and core applications of Boc-protected amino acids. It offers a detailed examination of the experimental protocols for their synthesis and deprotection, quantitative data on reaction parameters, and a visual representation of the underlying chemical mechanisms. This document serves as a comprehensive resource for researchers and professionals engaged in peptide synthesis and the development of novel therapeutics.

A Historical Perspective: The Dawn of a New Era in Peptide Synthesis

Prior to the mid-20th century, the synthesis of peptides was a formidable challenge, primarily due to the lack of suitable protecting groups for the amine functionality of amino acids. The existing methods for amine protection often required harsh deprotection conditions that could lead to peptide bond cleavage and racemization, thereby compromising the integrity of the final product.

A significant breakthrough occurred in 1957 when Frederick C. McKay and N. F. Albertson of the Sterling-Winthrop Research Institute published their seminal work in the Journal of the American Chemical Society.[1][2] They introduced the tert-butoxycarbonyl (Boc) group as a novel "amine-masking" group for peptide synthesis.[1][2] Almost concurrently, George W. Anderson and Anne C. McGregor from the American Cyanamid Company reported the synthesis and utility of t-butyloxycarbonylamino acids.[3]

The genius of the Boc group lay in its unique acid lability. It could be readily introduced onto the amino group of an amino acid and was stable to a wide range of reaction conditions, yet it could be cleaved under mild acidic conditions that left the peptide bonds and other sensitive functional groups intact. This discovery was a cornerstone for the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a technology that automated and dramatically accelerated the synthesis of peptides and proteins, ultimately earning Merrifield the Nobel Prize in Chemistry in 1984.

The Chemistry of Boc Protection and Deprotection

The utility of the Boc group is rooted in the stability of the tert-butyl carbocation, which readily forms upon acid-catalyzed cleavage.

Mechanism of Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Boc protection of an amine using (Boc)₂O and a base.

Mechanism of Boc Deprotection

The Boc group is typically removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation.

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by various factors including the specific amino acid, solvent, base, and temperature.

Boc Protection of Amino Acids

The following table summarizes typical reaction conditions and yields for the Boc protection of various amino acids using di-tert-butyl dicarbonate.

| Amino Acid | Base | Solvent | Time (h) | Yield (%) | Reference |

| Glycine (B1666218) | NaOH | Water/Dioxane | 2-4 | 94 | |

| Alanine | NaHCO₃ | Water/THF | 12 | 85-95 | |

| Leucine | Triethylamine | Dioxane/Water | 12 | 90 | |

| Proline | NaOH | Water/tert-Butanol | 12 | 98 | |

| Phenylalanine | NaHCO₃ | Water/Acetone | 12 | 92 | |

| Serine | Triethylamine | Dioxane/Water | 24 | 88 |

Boc Deprotection Conditions

The rate of Boc deprotection is dependent on the concentration of the acid and the reaction temperature. The following table provides a summary of common conditions for Boc deprotection using trifluoroacetic acid (TFA).

| TFA Concentration (% in DCM) | Temperature (°C) | Typical Reaction Time | Notes | Reference |

| 25 | Room Temperature | 2 hours | Generally effective for most substrates. | |

| 50 | Room Temperature | 30 minutes | Faster deprotection. | |

| 100 (neat) | Room Temperature | 5-15 minutes | Very rapid, but may increase side reactions. | |

| 25 | 60 (Microwave) | 30 minutes | Accelerated deprotection. |

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of Boc-glycine and a general procedure for the deprotection of a Boc-protected amino acid.

Experimental Protocol: Synthesis of Boc-Glycine

This protocol is adapted from a representative literature procedure.

Materials:

-

Glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Dioxane

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve glycine (1 equivalent) in a 1:1 mixture of water and dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium hydroxide (2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield Boc-glycine as a white solid.

Experimental Protocol: General Procedure for Boc Deprotection

This protocol outlines a general procedure for the removal of the Boc group from an amino acid using trifluoroacetic acid.

Materials:

-

Boc-protected amino acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the Boc-protected amino acid in dichloromethane.

-

Add an equal volume of trifluoroacetic acid to the solution (to make a 50% TFA/DCM solution).

-

Stir the reaction mixture at room temperature for 30 minutes. The evolution of gas (CO₂) should be observed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.

-

Collect the solid by filtration or centrifugation and wash with cold diethyl ether.

-

Dry the product under vacuum.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow in Boc-based solid-phase peptide synthesis (SPPS).

Caption: A simplified workflow for a single cycle in Boc-SPPS.

Conclusion

The discovery of the tert-butoxycarbonyl protecting group was a watershed moment in the history of organic synthesis. Its unique combination of stability and mild acid lability provided chemists with a powerful tool to assemble complex peptides with unprecedented efficiency and precision. This technical guide has provided a comprehensive overview of the history, chemical principles, quantitative data, and experimental protocols associated with Boc-protected amino acids. A thorough understanding of these fundamentals is essential for any scientist working in the fields of peptide chemistry, drug discovery, and materials science, where the controlled assembly of amino acid building blocks remains a critical endeavor.

References

Solubility of Boc-Phe-Gly-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-L-phenylalanyl-glycine (Boc-Phe-Gly-OH), a dipeptide derivative crucial in peptide synthesis and pharmaceutical research. An understanding of its solubility is essential for optimizing reaction conditions, purification processes, and the development of formulations. This document compiles available solubility information, presents detailed experimental methodologies for its determination, and illustrates key experimental workflows.

Core Topic: this compound and its Solubility Profile

Data Presentation: Solubility of this compound and Related Compounds

Due to the limited availability of specific quantitative data for this compound, the following table summarizes qualitative solubility information for the parent protected amino acid, Boc-Phe-OH, which can serve as a useful indicator. It is generally expected that the solubility of this compound will follow similar trends, although the addition of the glycine (B1666218) residue will increase polarity.

| Compound | Solvent | Temperature (°C) | Solubility (Qualitative) | Quantitative Data (g/L) |

| Boc-Phe-OH | Dichloromethane (DCM) | Not Specified | Soluble[1][2] | Not Available |

| Boc-Phe-OH | Dimethylformamide (DMF) | Not Specified | Soluble[1][2][3] | Not Available |

| Boc-Phe-OH | N-Methyl-2-pyrrolidone (NMP) | Not Specified | Soluble | Not Available |

| Boc-Phe-OH | Methanol | Not Specified | Soluble | Not Available |

| Boc-Phe-OH | Ethanol | Not Specified | Soluble | Not Available |

| Boc-Gly-Gly-Phe-Gly-OH | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | ≥ 100 mg/mL | Not Available |

| Boc-Gly-Gly-OH | Dimethyl sulfoxide (DMSO) | Not Specified | 100 mg/mL | Not Available |

Experimental Protocols: Determination of Peptide Solubility

For researchers requiring precise quantitative solubility data for this compound, the following established methods are recommended.

Method 1: Equilibrium Solubility Method (Gravimetric Analysis)

This is a reliable method for determining the saturation concentration of a solid in a liquid.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

High-purity organic solvents of interest

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Syringe filters (compatible with the solvent)

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure dissolution equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a micropipette. Filter the supernatant through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the peptide.

-

Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is advantageous when smaller sample quantities are available or for analyzing solubility in complex mixtures.

Objective: To quantify the concentration of dissolved this compound in a saturated solution using HPLC.

Materials:

-

Same as for the gravimetric method

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

Volumetric flasks for standard preparation

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution, filter it, and dilute it with a known volume of the solvent to ensure the concentration falls within the range of the calibration curve.

-

Inject and Quantify: Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Influence of structural components on this compound solubility.

References

An In-depth Technical Guide on the Thermostability and Degradation Profile of Boc-Phe-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermostability and degradation profile of the protected dipeptide, N-tert-butoxycarbonyl-L-phenylalanyl-glycine (Boc-Phe-Gly-OH). This information is critical for its application in peptide synthesis, drug development, and other areas of biochemical research where the stability and purity of intermediates are paramount.

Introduction

This compound is a key building block in peptide synthesis.[1] Its structure consists of a phenylalanine and a glycine (B1666218) residue linked by a peptide bond, with the N-terminus of phenylalanine protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is crucial for controlling the peptide coupling process, preventing unwanted side reactions at the N-terminus while the C-terminus of glycine remains free for subsequent coupling reactions.[2][] The stability of this compound under various conditions, particularly thermal stress, is a key factor in its storage, handling, and use in synthetic protocols.

Thermostability Profile

The thermal stability of this compound is primarily defined by its melting point and the temperature at which the Boc protecting group is cleaved.

Physical Properties and Melting Point

This compound is a white powder with a molecular weight of 322.36 g/mol .[4][5] A key indicator of its thermal stability in the solid state is its melting point, which has been reported to be in the range of 155 - 165 °C . A sharp melting point within this range is indicative of high purity. The presence of impurities would likely lead to a depression and broadening of this melting point range.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂N₂O₅ | |

| Molecular Weight | 322.36 g/mol | |

| Appearance | White powder | |

| Melting Point | 155 - 165 °C |

Table 1: Physical and Thermal Properties of this compound

Thermoanalytical Characterization

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting of the compound in the range of 155-165°C. The absence of significant thermal events prior to this peak would indicate good stability of the crystalline form.

-

Thermogravimetric Analysis (TGA): A TGA curve would likely show the onset of mass loss at temperatures around or above 150°C, corresponding to the thermal cleavage of the Boc group. This decomposition would result in the loss of isobutylene (B52900) and carbon dioxide.

Degradation Profile

The degradation of this compound can occur through several pathways, with the lability of the Boc group being the most significant factor.

Thermal Degradation

The primary thermal degradation pathway for this compound is the thermolytic cleavage of the Boc protecting group. This reaction typically occurs at temperatures of 150°C or higher and proceeds via a fragmentation mechanism to yield the free dipeptide (Phe-Gly-OH), isobutylene, and carbon dioxide. High temperatures can also potentially lead to other side reactions, such as racemization or peptide bond cleavage, although the cleavage of the Boc group is expected to be the dominant degradation route under anhydrous thermal stress.

Caption: Primary thermal degradation pathway of this compound.

Acid-Catalyzed Degradation

The Boc group is highly susceptible to cleavage under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used to intentionally deprotect the N-terminus during peptide synthesis. Therefore, exposure of this compound to acidic environments, even the inherent acidity of silica (B1680970) gel during chromatography, can lead to its degradation. The products of acid-catalyzed degradation are the free dipeptide (Phe-Gly-OH) and the tert-butyl cation, which subsequently forms isobutylene.

Other Degradation Pathways

-

Basic Conditions: The Boc group is generally stable to basic conditions, making it orthogonal to protecting groups like Fmoc. However, prolonged exposure to strong bases could potentially lead to hydrolysis of the peptide bond or other unforeseen reactions.

-

Oxidative Stress: While the Boc group itself is relatively stable to many common oxidizing agents, the amino acid residues, particularly phenylalanine, could be susceptible to oxidation under harsh conditions. Forced degradation studies often employ agents like hydrogen peroxide to assess this susceptibility.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the thermostability and degradation of this compound.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and assess the thermal stability of solid this compound.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC instrument.

-

Heat the sample at a constant rate, typically 10°C/min, from ambient temperature to a temperature above the expected melting point (e.g., 200°C).

-

Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and quantify mass loss upon heating.

-

Methodology:

-

Place a precisely weighed sample (5-10 mg) of this compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

-

Continuously monitor and record the sample's mass as a function of temperature.

-

The resulting TGA curve will show the temperature at which mass loss begins and the percentage of mass lost at different temperatures.

-

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

-

Objective: To separate and quantify this compound and its degradation products.

-

Methodology:

-

Forced Degradation Sample Preparation:

-

Thermal Stress: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a specified period. Dissolve in an appropriate solvent for analysis.

-

Acidic Stress: Dissolve this compound in a dilute acid solution (e.g., 0.1 M HCl) and incubate at a controlled temperature. Neutralize before injection.

-

Basic Stress: Dissolve this compound in a dilute basic solution (e.g., 0.1 M NaOH) and incubate. Neutralize before injection.

-

Oxidative Stress: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and incubate.

-

-

HPLC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

Analysis: Inject the prepared samples and a non-degraded control. Compare the chromatograms to identify and quantify the degradation products. The peak area of this compound will decrease, and new peaks corresponding to degradation products will appear.

-

Caption: Experimental workflow for forced degradation studies.

Summary and Recommendations

This compound exhibits good thermal stability in its solid form up to its melting point of 155-165°C. The primary degradation pathway under thermal and acidic stress involves the cleavage of the N-terminal Boc group. For optimal stability, it is recommended that this compound be stored at refrigerated temperatures (0-8°C) and protected from acidic environments. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own stability assessments, ensuring the quality and successful application of this important dipeptide in their research and development endeavors.

References

Methodological & Application

Application Notes: Liquid-Phase Synthesis of Boc-Phe-Gly-OH

References

Application Notes and Protocols for the Synthesis of Boc-Phe-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development, with dipeptides serving as fundamental building blocks for larger, more complex molecules. The formation of the amide bond between two amino acids is a critical step that requires careful selection of coupling reagents to ensure high yield, purity, and stereochemical integrity. This document provides detailed application notes and protocols for the synthesis of the dipeptide Boc-Phe-Gly-OH, a common intermediate in peptide synthesis. We will explore the use of various coupling reagents, present comparative data, and provide step-by-step experimental procedures.

The primary challenge in the synthesis of this compound is the efficient formation of the peptide bond between N-terminally protected Phenylalanine (Boc-Phe-OH) and Glycine (H-Gly-OH) while minimizing side reactions, particularly racemization of the Phenylalanine residue. The choice of coupling reagent directly influences the outcome of the reaction. Modern coupling reagents, such as onium salts (uronium/aminium and phosphonium), have largely replaced older methods due to their higher reactivity and ability to suppress racemization[1].

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high yields and purity in peptide synthesis[1]. The following table summarizes the performance of several widely used coupling reagents applicable to the synthesis of this compound. The data presented is a synthesis of results from multiple studies to provide a comparative overview. It is important to note that yields can vary based on the specific reaction conditions.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) | Key Considerations |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 | High efficiency, low racemization, but can be expensive.[1][2] |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | Robust and cost-effective, but can cause guanidinylation of the N-terminus if used in excess.[1] |

| EDC | HOBt | N/A | DCM/DMF | 60-120 | ~90-95 | Cost-effective; the urea (B33335) byproduct is water-soluble, simplifying workup. Requires an additive like HOBt to suppress racemization. |

| DIC/HOBt | HOBt | N/A | DCM/DMF | 60-120 | ~90-95 | The diisopropylurea byproduct is soluble in organic solvents. |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | High coupling efficiency with low racemization risk. |

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using three common coupling reagents.

Protocol 1: Synthesis of this compound using HATU

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), a highly efficient coupling reagent that minimizes racemization.

Materials:

-

Boc-Phe-OH

-

Glycine (H-Gly-OH)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve Boc-Phe-OH (1 equivalent) and Glycine (1.1 equivalents) in DMF.

-

Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-